Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate
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Overview
Description
Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The resulting Fmoc-protected amino acid is then reacted with methylsulfinyl butanoate under controlled conditions to yield the final product.
Chemical Reactions Analysis
Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove the Fmoc group using piperidine.
Substitution: The Fmoc group can be substituted with other protecting groups under specific conditions.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides. This is crucial in the synthesis of complex peptides and proteins for research in chemistry, biology, and medicine . Additionally, it is used in the development of pharmaceuticals and in the study of protein-protein interactions.
Mechanism of Action
The primary mechanism of action of Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group and the formation of peptide bonds .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids, such as:
- Fmoc-Lys(Boc)-OH
- Fmoc-Arg(Pbf)-OH
- Fmoc-Glu(OtBu)-OH
Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate is unique due to the presence of the methylsulfinyl group, which can undergo specific chemical reactions that are not possible with other Fmoc-protected amino acids .
Properties
Molecular Formula |
C21H23NO5S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoate |
InChI |
InChI=1S/C21H23NO5S/c1-26-20(23)19(11-12-28(2)25)22-21(24)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,22,24)/t19-,28?/m0/s1 |
InChI Key |
CGPUBIUKYNRGNP-ZAFBDEJNSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCS(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
COC(=O)C(CCS(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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